5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrogen atoms on the pyrazole and thiadiazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Reduction: The major product is 5-(1-Ethyl-4-amino-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive molecule with antimicrobial properties.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and thiadiazole groups. These interactions can lead to the modulation of biological pathways, resulting in the observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 4-[(1-Ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]thiomorpholine
- Methyl (5-cyano-3-nitro-1H-pyrazol-1-yl)acetate
Uniqueness
5-(1-Ethyl-4-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H8N6O2S |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
5-(2-ethyl-4-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H8N6O2S/c1-2-12-5(4(3-9-12)13(14)15)6-10-11-7(8)16-6/h3H,2H2,1H3,(H2,8,11) |
InChI Key |
WDJMVUQYIWPBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C2=NN=C(S2)N |
Origin of Product |
United States |
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